4-{[(Cyclopropylmethyl)amino]methyl}phenol

Catalog No.
S13790560
CAS No.
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(Cyclopropylmethyl)amino]methyl}phenol

Product Name

4-{[(Cyclopropylmethyl)amino]methyl}phenol

IUPAC Name

4-[(cyclopropylmethylamino)methyl]phenol

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c13-11-5-3-10(4-6-11)8-12-7-9-1-2-9/h3-6,9,12-13H,1-2,7-8H2

InChI Key

FUVWOARKRNIMCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CC=C(C=C2)O

4-{[(Cyclopropylmethyl)amino]methyl}phenol is an organic compound characterized by a phenolic structure with a cyclopropylmethyl amino group attached to the para position of the phenol ring. Its molecular formula is C12H15NC_{12}H_{15}N, and it has a molecular weight of approximately 189.25 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which include both aromatic and aliphatic components. The presence of the cyclopropylmethyl group may influence its steric and electronic properties, making it an interesting subject for further research.

Typical of phenolic compounds:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
  • Reduction: Carbonyl groups, if present, can be reduced back to alcohols using reducing agents like sodium borohydride (NaBH4).
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the cyclopropylmethyl group may be replaced by other nucleophiles under suitable conditions.

These reactions highlight the compound's versatility as a building block in organic synthesis.

The synthesis of 4-{[(Cyclopropylmethyl)amino]methyl}phenol typically involves several steps:

  • Cyclopropylmethylation: The introduction of the cyclopropylmethyl group can be achieved via Friedel-Crafts alkylation, where phenol reacts with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst.
  • Amination: The amino group is introduced through nucleophilic substitution, typically involving the reaction of the cyclopropylmethylated phenol with an amine source under basic conditions.

These methods allow for the efficient construction of the compound while maintaining functional group integrity.

4-{[(Cyclopropylmethyl)amino]methyl}phenol has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural characteristics, it could serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Organic Synthesis: Its functional groups make it a valuable intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound may find use in developing new materials or coatings due to its unique chemical properties.

Investigating the interaction of 4-{[(Cyclopropylmethyl)amino]methyl}phenol with biological targets is crucial for understanding its potential therapeutic applications. Studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how it exerts its effects at the molecular level, including possible interactions with cellular signaling pathways.

Such studies are essential for determining its viability as a therapeutic agent.

Several compounds share structural similarities with 4-{[(Cyclopropylmethyl)amino]methyl}phenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-AminophenolSimple amino group on para positionCommonly used in dye and pharmaceutical industries
CyclopropylamineContains a cyclopropyl groupUsed as a building block in drug synthesis
4-(Hydroxymethyl)anilineHydroxymethyl group attached to anilineImportant in polymer chemistry

Uniqueness

The uniqueness of 4-{[(Cyclopropylmethyl)amino]methyl}phenol lies in its specific combination of functional groups and stereochemistry. This arrangement may confer distinct chemical reactivity and biological activity compared to other similar compounds, making it a subject of interest for further research and application development.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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